molecular formula C23H14Cl2N2O5S B12152651 (4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

(4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione

Cat. No.: B12152651
M. Wt: 501.3 g/mol
InChI Key: IICLUEJYTAPNRI-UHFFFAOYSA-N
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Description

(4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, furan, hydroxy, methoxy, benzothiazolyl, and pyrrolidine-dione moieties. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolidine-2,3-dione Core: This can be achieved through the condensation of appropriate amines with maleic anhydride under controlled conditions.

    Introduction of the Benzothiazolyl Group: This step involves the reaction of the pyrrolidine-2,3-dione intermediate with 6-methoxy-2-aminobenzothiazole in the presence of a suitable catalyst.

    Addition of the Furan-2-yl Group: The furan-2-yl group can be introduced via a condensation reaction with furfuraldehyde.

    Incorporation of the Dichlorophenyl Group:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The presence of multiple functional groups allows it to bind to various enzymes, receptors, and proteins, modulating their activity. For example, the benzothiazolyl group may interact with enzyme active sites, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Uniqueness: (4E)-5-(3,4-dichlorophenyl)-4-[furan-2-yl(hydroxy)methylidene]-1-(6-methoxy-1,3-benzothiazol-2-yl)pyrrolidine-2,3-dione is unique due to its combination of functional groups, which confer a distinct set of chemical reactivities and potential biological activities. Its structural complexity and versatility make it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C23H14Cl2N2O5S

Molecular Weight

501.3 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methoxy-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C23H14Cl2N2O5S/c1-31-12-5-7-15-17(10-12)33-23(26-15)27-19(11-4-6-13(24)14(25)9-11)18(21(29)22(27)30)20(28)16-3-2-8-32-16/h2-10,19,29H,1H3

InChI Key

IICLUEJYTAPNRI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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